Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC15732455
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO4 |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | ethyl 3-(5-chloro-2-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | RQZRNRMOYBTYDY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Ethyl 3-(5-chloro-2-nitrophenyl)propanoate belongs to the class of aromatic esters characterized by a nitro group at the 2-position and a chlorine atom at the 5-position on the phenyl ring. The compound’s IUPAC name, ethyl 3-(5-chloro-2-nitrophenyl)propanoate, reflects its esterified propanoic acid chain and substituted aromatic system. Key structural identifiers include:
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Canonical SMILES:
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InChIKey: RQZRNRMOYBTYDY-UHFFFAOYSA-N
The nitro group’s electron-withdrawing nature and the chlorine atom’s steric and electronic effects influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic addition reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.67 g/mol | |
| CAS Number | 22316-45-6 | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in organic solvents | – |
Note: Experimental data for density, boiling point, and solubility are unavailable in the reviewed sources.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of ethyl 3-(5-chloro-2-nitrophenyl)propanoate typically involves a multi-step process starting from 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Nucleophilic Attack: The amine group of 5-chloro-2-nitrodiphenylamine attacks the carbonyl carbon of ethyl malonyl chloride, forming a tetrahedral intermediate.
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Elimination: The intermediate undergoes elimination of hydrogen chloride (HCl), yielding an amide intermediate.
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Esterification: Further reaction steps esterify the intermediate to produce the final propanoate derivative.
This pathway highlights the compound’s role as a scaffold for introducing functional groups in medicinal chemistry.
Industrial-Scale Production
In industrial settings, large-scale synthesis employs batch reactors under controlled conditions. Key steps include:
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Mixing Reactants: 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride are combined in a polar aprotic solvent (e.g., dichloromethane).
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Catalysis: Acid catalysts (e.g., ) accelerate the reaction.
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Purification: The crude product is purified via fractional distillation or recrystallization to achieve >95% purity .
Applications in Pharmaceutical and Organic Chemistry
Organic Synthesis
The compound’s versatility extends to:
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Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings to form biaryl structures.
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Heterocycle Formation: Serving as a precursor for indoles and quinolones via cyclization reactions.
Comparative Analysis with Related Compounds
Table 2: Structural Analogues and Their Applications
| Compound Name | Key Differences | Applications |
|---|---|---|
| Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate | Hydrazone functional group | Dye synthesis |
| Ethyl N-(4-chloro-2-nitrophenyl)carbamate | Carbamate linkage | Pesticide intermediates |
Ethyl 3-(5-chloro-2-nitrophenyl)propanoate distinguishes itself through its balanced hydrophobicity and capacity for sequential functional group transformations.
Future Directions and Research Gaps
Despite its utility, several areas require further investigation:
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Toxicological Profile: Acute and chronic toxicity studies are needed to assess occupational exposure risks.
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Catalytic Applications: Exploring its role in asymmetric catalysis or photoredox reactions.
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Drug Development: Optimizing synthetic routes to enhance yield and scalability for antiviral drug production .
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